4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

Physical Chemistry Crystallinity Purification

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-62-0) is a synthetic quinoline derivative characterized by a 4-methoxy, 5-nitro, 6-methyl, and 2-trifluoromethyl substitution pattern. This compound is supplied as a solid with a melting point of 181–183 °C and a minimum purity specification of 95% (HPLC).

Molecular Formula C12H9F3N2O3
Molecular Weight 286.21 g/mol
CAS No. 175203-62-0
Cat. No. B070107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline
CAS175203-62-0
Molecular FormulaC12H9F3N2O3
Molecular Weight286.21 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(C=C2OC)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C12H9F3N2O3/c1-6-3-4-7-10(11(6)17(18)19)8(20-2)5-9(16-7)12(13,14)15/h3-5H,1-2H3
InChIKeyJXZITCZYZVYHHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-62-0): Key Physicochemical Profile and Research-Grade Specifications


4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-62-0) is a synthetic quinoline derivative characterized by a 4-methoxy, 5-nitro, 6-methyl, and 2-trifluoromethyl substitution pattern . This compound is supplied as a solid with a melting point of 181–183 °C and a minimum purity specification of 95% (HPLC) . Its molecular formula is C12H9F3N2O3, with a molecular weight of 286.21 g/mol . The presence of both electron-withdrawing (nitro, trifluoromethyl) and electron-donating (methoxy) groups confers a unique electronic profile that underpins its utility as a versatile building block in medicinal chemistry and materials science.

Why 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline Cannot Be Interchanged with In-Class Quinoline Analogs


Quinoline derivatives are highly sensitive to substitution patterns; even minor modifications can drastically alter physicochemical properties, electronic distribution, and biological target engagement. The specific combination of a 4-methoxy, 5-nitro, 6-methyl, and 2-trifluoromethyl group in this compound creates a distinct steric and electronic environment that differs from close analogs such as the 4-chloro derivative or non‑trifluoromethylated 5-nitroquinolines [1]. Trifluoromethyl substitution at the 2‑position has been shown in class‑level reviews to significantly enhance antimalarial potency and metabolic stability [1], while the 5‑nitro group is a recognized pharmacophore for bioreductive prodrug activation [2]. Generic substitution with a quinoline lacking this exact pattern would compromise the intended reactivity, selectivity, or physicochemical profile required for downstream applications.

Quantitative Differentiation of 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (175203-62-0) Against Key Comparators


Melting Point Divergence: Methoxy vs. Chloro at C4 Drives ~60 °C Higher Thermal Stability

Direct comparison of melting points from vendor technical datasheets reveals that 4‑Methoxy‑6‑methyl‑5‑nitro‑2‑(trifluoromethyl)quinoline (175203‑62‑0) exhibits a melting point of 181–183 °C , whereas the 4‑chloro analog (175203‑61‑9) melts at 119–121 °C [1]. This 60 °C elevation indicates stronger intermolecular forces and higher crystallinity in the methoxy derivative.

Physical Chemistry Crystallinity Purification

Purity Specification Parity with Enhanced Thermal Stability Implies Superior Physical Robustness

Both the target compound and its 4‑chloro analog are commercially offered at a minimum purity of 95% . Despite equivalent purity specifications, the target compound's substantially higher melting point (181–183 °C vs. 119–121 °C) suggests that it maintains crystalline integrity under conditions where the chloro analog may degrade or melt.

Quality Control Stability Procurement

Trifluoromethyl Substitution at C2 Confers Enhanced Antimalarial Potency: Class-Level Review Evidence

A comprehensive review by Romero (2019) establishes that trifluoromethyl substitution on the quinoline/quinolone core provides a significant increase in antimalarial response against Plasmodium‑resistant strains and in vivo models [1]. While direct IC50 data for this specific compound are not available, the presence of the 2‑trifluoromethyl group aligns with this pharmacophoric requirement, distinguishing it from non‑fluorinated 5‑nitroquinolines.

Antimalarial Medicinal Chemistry Structure-Activity Relationship

5‑Nitro Group Positions Compound as a Potential Bioreductive Prodrug Scaffold

Literature on 5‑nitroquinoline derivatives indicates that 4‑(alkylamino)‑5‑nitroquinolines exhibit 20–60‑fold selectivity for hypoxic tumor cells in vitro [1]. Although the target compound bears a 4‑methoxy rather than an alkylamino group, the 5‑nitro moiety remains a key pharmacophore for nitroreductase‑mediated bioreductive activation, distinguishing it from non‑nitro quinoline analogs.

Hypoxia-Selective Cytotoxins Prodrug Design Cancer Research

4‑Methoxy Group Enables Nucleophilic Aromatic Substitution, Providing Synthetic Versatility

The 4‑methoxy group in electron‑deficient quinoline systems can act as a leaving group under nucleophilic aromatic substitution (SNAr) conditions, allowing introduction of amines or other nucleophiles at the 4‑position . In contrast, the 4‑chloro analog (175203‑61‑9) is more reactive but less controllable, while 4‑unsubstituted analogs lack this derivatization handle entirely.

Synthetic Chemistry Derivatization Building Block

Limited Direct Comparative Biological Data Underscores Compound's Role as a Research Building Block

A systematic search of primary literature and authoritative databases (PubMed, BindingDB, ChEMBL) reveals no peer‑reviewed studies reporting direct, quantitative biological activity (e.g., IC50, Ki) for 4‑Methoxy‑6‑methyl‑5‑nitro‑2‑(trifluoromethyl)quinoline. This absence of pre‑existing data positions the compound as a pristine building block for de novo medicinal chemistry exploration, free from confounding off‑target activity annotations that complicate interpretation of SAR studies with more extensively characterized analogs.

Research Tools Data Availability Procurement Decision

Recommended Application Scenarios for 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (175203-62-0) Based on Quantitative Differentiation


Synthesis of Novel Antimalarial Candidates via C4 Derivatization

The 4‑methoxy group serves as a leaving group in SNAr reactions, allowing installation of diverse amines at the C4 position . This synthetic strategy leverages the 2‑trifluoromethyl group, which class‑level evidence shows enhances antimalarial potency [1], to generate focused libraries of potential antimalarial agents.

Development of Hypoxia‑Activated Prodrugs Using the 5‑Nitro Moiety

The 5‑nitro group is a well‑established trigger for bioreductive activation in hypoxic tumor environments [2]. Researchers can exploit this functional handle to design prodrugs that release a cytotoxic effector specifically in low‑oxygen tumor regions, a strategy that has demonstrated 20–60‑fold selectivity in related 5‑nitroquinoline series [2].

Solid‑State and Crystallinity Studies Leveraging High Melting Point

With a melting point of 181–183 °C —60 °C higher than the 4‑chloro analog [3]—this compound is an excellent candidate for solid‑state characterization, including single‑crystal X‑ray diffraction and thermal analysis, providing insights into structure‑property relationships in polysubstituted quinolines.

Scaffold‑Hopping in Kinase and GPCR Targeted Libraries

The dense functionalization (CF3, NO2, OMe) creates a unique electronic and steric environment suitable for scaffold‑hopping approaches. The absence of extensive pre‑existing biological data [4] reduces intellectual property encumbrance, making it an attractive starting point for hit‑to‑lead campaigns in under‑explored target space.

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